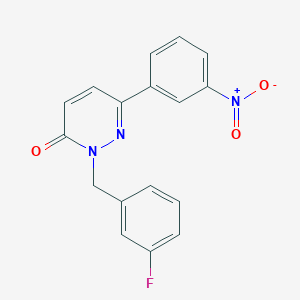

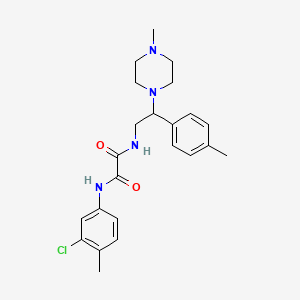

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of pyridazinone derivatives and has been found to possess interesting biological activities, making it an attractive target for research.

Scientific Research Applications

Crystal Structure and Chemical Properties

The compound has been studied for its structural properties. In one study, the pyridine ring was observed to be connected to a benzene ring, and the nitro group was twisted out of the pyridine ring plane. This compound demonstrated specific intramolecular and intermolecular hydrogen bonds stabilizing its crystal structure (Ge & Qian, 2011).

Synthesis and Medicinal Chemistry

- Pyridazin-3(2H)-one derivatives have been synthesized for various medicinal chemistry applications. For instance, a study synthesized a series of these derivatives to explore their potential as antioxidants. These compounds were demonstrated to possess potent antioxidant activity at specific concentrations. Molecular docking studies were also conducted to understand their potential interaction with biological targets (Mehvish & Kumar, 2022).

- Another study focused on synthesizing novel pyridazin-3(2H)-one derivatives and evaluating their chemical structure using various spectroscopic techniques. Additionally, computational studies, including DFT calculations and molecular docking, were performed to predict the compound's behavior in different phases and its potential biological interactions (Kalai et al., 2020).

Chemical Synthesis Techniques

- A copper-catalyzed aerobic dehydrogenation method has been developed for synthesizing pyridazin-3(2H)-ones. This method proved effective for creating a single C–C bond of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond, showcasing the compound's versatile reactivity and potential for various synthetic applications (Liang et al., 2013).

Corrosion Inhibition

- The compound's derivatives have been studied for their role in corrosion inhibition. In particular, certain pyridazinone derivatives were investigated for their efficiency in inhibiting mild steel corrosion in an acidic medium. The study involved various techniques like weight loss measurements and electrochemical methods to understand the compounds' inhibitory mechanisms and their effectiveness in protecting metal surfaces from corrosion (Kalai et al., 2020).

properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-14-5-1-3-12(9-14)11-20-17(22)8-7-16(19-20)13-4-2-6-15(10-13)21(23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDRQHZUHZVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)

![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)

![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)